2-Aminoethanol;2-(chloromethyl)oxirane;formaldehyde;1,3,5-triazine-2,4,6-triamine
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Overview
Description
The compound “2-Aminoethanol; 2-(chloromethyl)oxirane; formaldehyde; 1,3,5-triazine-2,4,6-triamine” is a complex chemical entity with a molecular formula of C9H20ClN7O3 This compound is composed of several functional groups, including an amino group, an epoxide, a formaldehyde moiety, and a triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each targeting the formation of specific functional groups. One common method involves the reaction of 2-aminoethanol with 2-(chloromethyl)oxirane under controlled conditions to form an intermediate product. This intermediate is then reacted with formaldehyde and 1,3,5-triazine-2,4,6-triamine to yield the final compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactors where the reactants are combined under specific temperature and pressure conditions. The use of catalysts and solvents may be employed to optimize the reaction yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The epoxide ring can be reduced to form diols.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can react with the chloromethyl group.
Major Products
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of diols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile reagent in organic synthesis .
Biology
In biological research, this compound is studied for its potential interactions with biomolecules. The triazine ring, in particular, is known for its biological activity .
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties. The triazine ring is a common motif in many pharmaceutical agents .
Industry
In the industrial sector, this compound is used in the production of polymers and resins. Its ability to undergo various chemical reactions makes it valuable in material science .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the epoxide ring can react with nucleophiles. The triazine ring can interact with enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Cyanuric Acid:
Uniqueness
The uniqueness of “2-Aminoethanol; 2-(chloromethyl)oxirane; formaldehyde; 1,3,5-triazine-2,4,6-triamine” lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. The presence of both an amino group and an epoxide ring, along with the triazine core, provides a distinct set of chemical properties .
Properties
CAS No. |
93925-01-0 |
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Molecular Formula |
C9H20ClN7O3 |
Molecular Weight |
309.75 g/mol |
IUPAC Name |
2-aminoethanol;2-(chloromethyl)oxirane;formaldehyde;1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C3H5ClO.C3H6N6.C2H7NO.CH2O/c4-1-3-2-5-3;4-1-7-2(5)9-3(6)8-1;3-1-2-4;1-2/h3H,1-2H2;(H6,4,5,6,7,8,9);4H,1-3H2;1H2 |
InChI Key |
VUHQCGUROOXRMC-UHFFFAOYSA-N |
Canonical SMILES |
C=O.C1C(O1)CCl.C(CO)N.C1(=NC(=NC(=N1)N)N)N |
Related CAS |
49763-10-2 |
Origin of Product |
United States |
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